molecular formula C9H10N2O B121818 (S)-Rexamino CAS No. 165035-65-4

(S)-Rexamino

Cat. No.: B121818
CAS No.: 165035-65-4
M. Wt: 162.19 g/mol
InChI Key: ZBFPLELNWIASCT-MRVPVSSYSA-N
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Description

(S)-Rexamino is a chiral compound with significant applications in various scientific fields. The compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The (S)-enantiomer of Rexamino is particularly noted for its higher activity compared to its ®-counterpart, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Rexamino typically involves asymmetric synthesis techniques to ensure the production of the desired enantiomer. One common method is the use of chiral catalysts in the hydrogenation of prochiral precursors. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Pressure: Hydrogen gas at pressures ranging from 1 to 5 atmospheres.

    Catalysts: Chiral rhodium or ruthenium complexes.

Industrial Production Methods

On an industrial scale, this compound is produced using large-scale asymmetric hydrogenation processes. The use of continuous flow reactors has been adopted to enhance the efficiency and yield of the production process. These reactors allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Rexamino undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where this compound reacts with nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or halides.

Scientific Research Applications

(S)-Rexamino has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Rexamino involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Rexamino: The enantiomer of (S)-Rexamino, with lower biological activity.

    Chiral Amines: Compounds like (S)-amphetamine and (S)-methamphetamine, which share similar structural features.

Uniqueness

This compound is unique due to its high enantiomeric purity and specific stereochemistry, which confer distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPLELNWIASCT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455710
Record name (S)-Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165035-65-4
Record name (S)-Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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